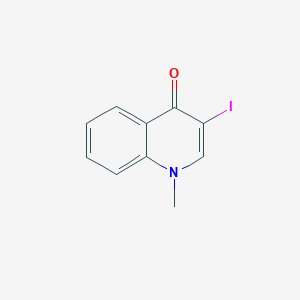
3-Iodo-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methylquinolin-4(1H)-one is a quinoline derivative, characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylquinolin-4(1H)-one typically involves the iodination of 1-methylquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps like crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions may lead to the removal of the iodine atom, forming 1-methylquinolin-4(1H)-one.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 1-Methylquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinolin-4(1H)-one: Lacks the iodine atom, which may result in different biological activities.
3-Bromo-1-methylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1-methylquinolin-4(1H)-one: Contains a chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
3-Iodo-1-methylquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-iodo-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H8INO/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3 |
InChI Key |
VEUDHWIQUCKVSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


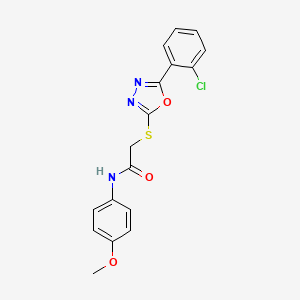
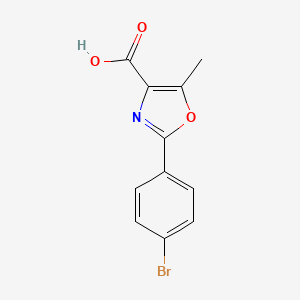
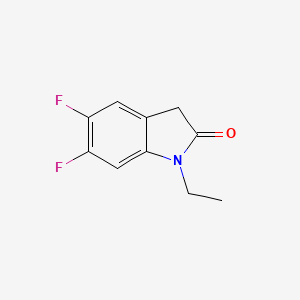
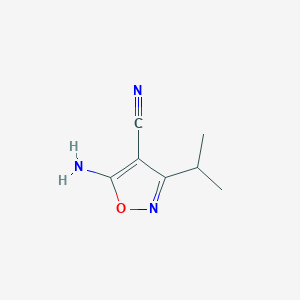
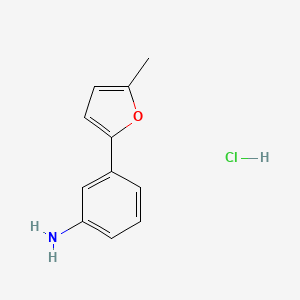
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)

![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
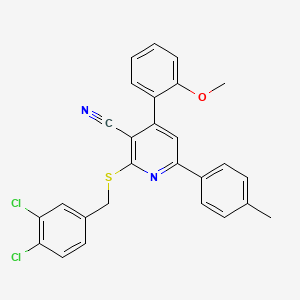
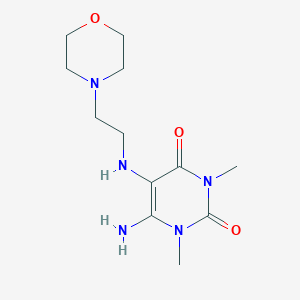

![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)

